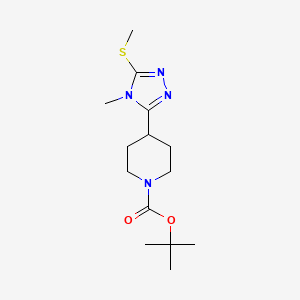

4-(4-metil-5-(metilsulfanil)-4H-1,2,4-triazol-3-il)tetrahidro-1(2H)-piridinocarboxilato de terc-butilo

Descripción general

Descripción

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: is an organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring and the tert-butyl group in its structure contributes to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties .

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- **tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

- **tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: The uniqueness of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the tert-butyl group makes it a versatile compound for various applications in research and industry.

Actividad Biológica

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

The molecular formula of tert-butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is with a molecular weight of 312.44 g/mol. The compound has a melting point range of 116–118 °C .

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : Known for its ability to interact with biological macromolecules and influence various biochemical pathways.

- Methylsulfanyl Group : This group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to tert-butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl] have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | HCT-116 (Colon carcinoma) | 6.2 |

| Triazole Derivative B | T47D (Breast cancer) | 27.3 |

| Triazole Derivative C | MCF-7 (Breast cancer) | Significant compared to cisplatin |

These findings suggest that the triazole moiety contributes to the anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Triazole derivatives are often evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis and other resistant bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Less active than rifampicin |

| E. coli | Moderate inhibition |

| S. aureus | Significant inhibition |

The presence of the methylsulfanyl group enhances the antimicrobial activity by improving the compound's interaction with bacterial cell membranes .

Anti-inflammatory Properties

Compounds containing triazoles have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Triazolethiones : Research indicated that mercapto-substituted triazoles exhibit notable chemopreventive effects against cancer through modulation of oxidative stress and inflammatory pathways .

- Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of various triazole derivatives found that specific substitutions significantly enhanced activity against resistant bacterial strains .

- Cytotoxicity Testing : In vitro studies on different cancer cell lines revealed that certain triazole derivatives had cytotoxic effects comparable to established chemotherapeutic agents like cisplatin .

Propiedades

IUPAC Name |

tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITIQFWDYHVUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120796 | |

| Record name | 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-43-6 | |

| Record name | 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.